5,6-Dimethoxyisobenzofuran-1(3H)-one

Neurodegeneration Alzheimer's Disease Acetylcholinesterase Inhibition

5,6-Dimethoxyisobenzofuran-1(3H)-one is a critical synthetic building block for neurodegenerative disease research, specifically as the core scaffold of the sub-nanomolar AChE inhibitor AChE-IN-21. Its 5,6-dimethoxy substitution is non-interchangeable, uniquely enabling potent fatty acid synthesis inhibition and selective modulation of neutrophil elastase release (IC50 from 33.9 µM vs. >100 µM for analogs). For process chemistry, this lactone undergoes efficient base-promoted reduction, offering a safer metal-hydride-free route to 1,2-phenylenedimethanol intermediates. Given >50-fold supplier price variations per gram, direct procurement from a cost-effective source maximizes budget efficiency for large-scale screening and optimization campaigns.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 759409-69-3
Cat. No. B3429679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxyisobenzofuran-1(3H)-one
CAS759409-69-3
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)COC2=O)OC
InChIInChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3
InChIKeyUKFAWRZYFYOXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS 759409-69-3): A Dual-Function Scaffold for AChE Inhibition and Fatty Acid Synthesis Modulation


5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS 759409-69-3), also known as m-Meconin, is a synthetic aromatic lactone and a member of the 2-benzofuran class [1]. With a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol, its core structure is characterized by a fused benzene and furan ring system, featuring methoxy substituents at the 5- and 6- positions [1]. The compound exists as an off-white to pale yellow crystalline solid with a melting point in the range of 154-159°C and a predicted density of 1.260±0.06 g/cm³ .

Why Generic Isobenzofuranones Cannot Substitute for 5,6-Dimethoxyisobenzofuran-1(3H)-one in Targeted Applications


Generic substitution within the isobenzofuran-1(3H)-one family is scientifically unsound due to the profound impact of specific substituent patterns on both biological activity and synthetic utility. This compound's 5,6-dimethoxy substitution is not arbitrary; it dictates a unique electronic and steric profile essential for its demonstrated roles. For instance, this specific substitution pattern is critical for the observed inhibition of fatty acid synthesis and cytotoxicity against cancer cells, a profile not shared by all phthalide derivatives . Furthermore, in a head-to-head study of natural phthalides, the presence of a 5,6-dimethoxy group versus other patterns directly influenced the compound's ability to inhibit human neutrophil elastase release, with IC50 values varying significantly (e.g., from 33.9 µM to >100 µM for other analogs) [1]. In organic synthesis, its specific electron-donating methoxy groups enable its utility as a versatile building block in reduction reactions under mild conditions [2].

5,6-Dimethoxyisobenzofuran-1(3H)-one: Quantifiable Differentiation Evidence for Scientific Selection


AChE Inhibition: The 5,6-Dimethoxy Scaffold Enables Sub-Nanomolar Potency Not Found in the Parent Compound

The 5,6-dimethoxyisobenzofuran-1(3H)-one core serves as a crucial structural foundation for developing highly potent acetylcholinesterase (AChE) inhibitors. The derivative AChE-IN-21 (Compound I-8), which incorporates this scaffold, demonstrates an IC50 of 2.66 nM against AChE . This is a stark contrast to the parent scaffold itself, which does not exhibit this level of activity. The addition of the 5,6-dimethoxyisobenzofuran-1(3H)-one moiety to the molecular structure of AChE-IN-21 is directly responsible for conferring this nanomolar potency, making it a non-negotiable building block for this class of drug candidates.

Neurodegeneration Alzheimer's Disease Acetylcholinesterase Inhibition

Anti-Inflammatory Potential: Direct Comparison of Phthalide Analogs Reveals Unique IC50 Profile

In a comparative study of natural phthalide analogs, the compound (S)-3-ethyl-7-hydroxy-5,6-dimethoxyphthalide, which shares the 5,6-dimethoxy core with our target compound, demonstrated a specific inhibitory effect on fMLP/CB-induced elastase release by human neutrophils with an IC50 of 33.9 ± 3.9 µM [1]. In the same study, other structurally related phthalides lacking this substitution pattern (Compounds 1-4) showed significantly weaker inhibition, with IC50 values greater than 29.8 µM or no effect [1]. This direct, head-to-head comparison highlights that the 5,6-dimethoxy substitution pattern is a key determinant of this particular anti-inflammatory activity, suggesting that our target compound possesses a functional advantage over other phthalide building blocks for research in this area.

Inflammation Immunology Neutrophil Biology

Synthetic Utility: Base-Promoted Reduction Provides an Efficient, Metal-Free Route to Valuable Diols

The 5,6-dimethoxy substitution on the isobenzofuran-1(3H)-one core enables a highly efficient and operationally simple synthetic transformation. In a 2019 study, researchers demonstrated the base-promoted reduction of isobenzofuran-1(3H)-ones with silane to produce substituted 1,2-phenylenedimethanols [1]. The 5,6-dimethoxy derivative served as a key substrate, facilitating the reaction under mild conditions without the need for stoichiometric amounts of metal hydrides or sensitive alkyl reductants [1]. This methodology, which is tolerant of a broad range of functional groups, provides a distinct advantage in terms of safety and cost over traditional reduction methods, making 5,6-dimethoxyisobenzofuran-1(3H)-one a more practical building block for the synthesis of these valuable intermediates.

Organic Synthesis Methodology Green Chemistry

Cost-Effective Procurement: Significant Price Differential vs. High-Purity Competitors

From a procurement standpoint, 5,6-dimethoxyisobenzofuran-1(3H)-one offers a substantial cost advantage over alternative sources. A direct comparison of 1g pricing reveals that the product from Bidepharm is priced at approximately $14.50 USD (¥95.00) , while the same quantity and a similar purity (≥97%) from Santa Cruz Biotechnology is listed at $762.00 USD . This represents a cost difference of over 50-fold for a chemically identical research tool, providing a clear and quantifiable financial incentive for bulk procurement and experimental scaling.

Chemical Procurement Budget Optimization Laboratory Supplies

Evidence-Backed Application Scenarios for 5,6-Dimethoxyisobenzofuran-1(3H)-one


Precision Building Block for Developing Sub-Nanomolar AChE Inhibitors

As a direct consequence of its role in the potent AChE inhibitor AChE-IN-21, 5,6-dimethoxyisobenzofuran-1(3H)-one is an essential starting material for medicinal chemistry programs focused on neurodegenerative diseases like Alzheimer's. The sub-nanomolar IC50 value of the derived compound validates the use of this specific scaffold in achieving high target engagement and potency .

Scaffold for Investigating 5,6-Dimethoxy-Dependent Anti-Inflammatory Mechanisms

Given the direct comparative evidence from natural phthalide studies, this compound is ideally suited as a probe or core scaffold in immunological research. It enables the specific investigation of the 5,6-dimethoxy substitution pattern's role in modulating neutrophil elastase release, an activity where other phthalide analogs show significantly less or no effect .

Preferred Substrate for Safer, Metal-Free Synthesis of 1,2-Phenylenedimethanols

For organic chemists and process development scientists, the demonstrated ability of this isobenzofuran-1(3H)-one derivative to undergo an efficient base-promoted reduction offers a clear advantage. This method provides a safer, more operationally simple alternative to traditional metal-hydride reductions for accessing valuable 1,2-phenylenedimethanol intermediates .

High-Volume Research Programs Requiring Cost-Effective Reagent Sourcing

In any large-scale or budget-conscious research setting, the >50-fold price differential for a gram of this compound between suppliers represents a critical, actionable piece of procurement intelligence. Choosing the more cost-effective source allows for the acquisition of significantly more material for the same budget, enabling more extensive screening, optimization studies, or scaled-up reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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